5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline
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Overview
Description
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 5-position and an oxy-pyrimidinyl moiety at the 8-position, which is further substituted with a methoxy and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
Similar compounds are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
The compound likely participates in electronically divergent processes with a metal catalyst in SM coupling reactions . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the SM coupling reaction pathway . This pathway is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects would depend on the exact nature of the compounds produced.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination at the 5-position of the quinoline ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chlorinated quinoline with 4-methoxy-6-(trifluoromethyl)-2-pyrimidinol in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, potentially converting them into amines or dihydroquinolines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of aminoquinolines or dihydroquinolines.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for applications requiring robust chemical performance.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Chloroquine: An antimalarial drug with a similar quinoline core.
Trifluoromethylpyrimidines: Compounds with similar trifluoromethyl and pyrimidine moieties, used in various pharmaceutical applications.
Uniqueness
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a quinoline and a pyrimidine ring system, along with the trifluoromethyl group, enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-8-[4-methoxy-6-(trifluoromethyl)pyrimidin-2-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-23-12-7-11(15(17,18)19)21-14(22-12)24-10-5-4-9(16)8-3-2-6-20-13(8)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSIHQVTUZSBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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